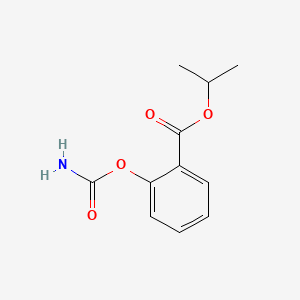

Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methylethyl 2-((Aminocarbonyl)oxy)benzoat ist eine chemische Verbindung mit der Summenformel C12H24N2O4 und einem Molekulargewicht von 260,33 g/mol . Es ist auch unter anderen Namen bekannt, wie z. B. Carisoprodol . Diese Verbindung wird hauptsächlich als zentral wirkendes Muskelrelaxans verwendet und findet Anwendung in verschiedenen Bereichen, einschließlich Medizin und Industrie .

Vorbereitungsmethoden

Die Synthese von 1-Methylethyl 2-((Aminocarbonyl)oxy)benzoat umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von Isopropylamin mit 2-((Aminocarbonyl)oxy)benzoesäure unter spezifischen Bedingungen . Die Reaktion erfordert typischerweise einen Katalysator und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten. Industrielle Produktionsverfahren beinhalten oft großtechnische Reaktoren und Durchflussanlagen, um Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

1-Methylethyl 2-((Aminocarbonyl)oxy)benzoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen und organische Lösungsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

1-Methylethyl 2-((Aminocarbonyl)oxy)benzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wird als Muskelrelaxans bei der Behandlung von Erkrankungen des Bewegungsapparates verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Methylethyl 2-((Aminocarbonyl)oxy)benzoat beinhaltet seine Interaktion mit dem zentralen Nervensystem. Es wirkt als Muskelrelaxans, indem es die neuronale Kommunikation innerhalb der Formatio reticularis und des Rückenmarks hemmt . Diese Hemmung führt zu einer Reduktion von Muskelkrämpfen und damit verbundenen Schmerzen . Die genauen molekularen Ziele und beteiligten Pfade sind noch Gegenstand der Forschung, aber es wird angenommen, dass es die GABAerge Transmission moduliert .

Wirkmechanismus

The mechanism of action of 1-Methylethyl 2-((aminocarbonyl)oxy)benzoate involves its interaction with the central nervous system. It acts as a muscle relaxant by inhibiting neuronal communication within the reticular formation and spinal cord . This inhibition leads to a reduction in muscle spasms and associated pain . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate GABAergic transmission .

Vergleich Mit ähnlichen Verbindungen

1-Methylethyl 2-((Aminocarbonyl)oxy)benzoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Meprobamat: Ein weiteres Muskelrelaxans mit einem ähnlichen Wirkmechanismus.

Isopropylmeprobamat: Teilt strukturelle Ähnlichkeiten und wird für ähnliche therapeutische Zwecke eingesetzt.

Derivate der Carbaminsäure: Diese Verbindungen haben ähnliche chemische Strukturen und pharmakologische Wirkungen.

Die Einzigartigkeit von 1-Methylethyl 2-((Aminocarbonyl)oxy)benzoat liegt in seiner spezifischen Molekülstruktur, die ihm besondere pharmakokinetische und pharmakodynamische Eigenschaften verleiht .

Eigenschaften

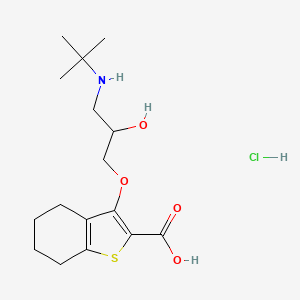

CAS-Nummer |

88599-41-1 |

|---|---|

Molekularformel |

C11H13NO4 |

Molekulargewicht |

223.22 g/mol |

IUPAC-Name |

propan-2-yl 2-carbamoyloxybenzoate |

InChI |

InChI=1S/C11H13NO4/c1-7(2)15-10(13)8-5-3-4-6-9(8)16-11(12)14/h3-7H,1-2H3,(H2,12,14) |

InChI-Schlüssel |

PPKPDEXFZGRPNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)C1=CC=CC=C1OC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.